molecular formula C12H8Cl2 B164837 3,4'-Dichlorobiphenyl CAS No. 2974-90-5

3,4'-Dichlorobiphenyl

Cat. No. B164837
CAS RN: 2974-90-5
M. Wt: 223.09 g/mol
InChI Key: CJDNEKOMKXLSBN-UHFFFAOYSA-N
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Description

3,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to the biphenyl moiety .


Synthesis Analysis

The synthesis of 3,4’-Dichlorobiphenyl involves the use of bis-3,4-dichlorobenzoyl peroxide and m-dinitro-benzene in a boiling solution of dry reagent grade benzene . The reaction is boiled under reflux for 40 hours, and the resulting solution is distilled until the residual volume is about 200 ml .


Molecular Structure Analysis

The molecular formula of 3,4’-Dichlorobiphenyl is C12H8Cl2 . It has a molecular weight of 223.098 .


Chemical Reactions Analysis

PCBs, including 3,4’-Dichlorobiphenyl, can be degraded by microbial enzymes under anaerobic and/or aerobic conditions . The degradation rate decreases as chlorination substitution in the biphenyl ring increases . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .


Physical And Chemical Properties Analysis

3,4’-Dichlorobiphenyl is a solid substance . It is one of the most persistent classes of xenobiotic pollutants due to its low reactivity and stability in harsh environmental conditions .

Scientific Research Applications

Metabolic Studies and Molecular Interactions

  • Metabolism and Structure Analysis: 3,4'-Dichlorobiphenyl (3,4'-DCB) is studied for its metabolic pathways and structural properties. For instance, 3,5-Dichloro-3',4'-dimethoxybiphenyl, a metabolite of 3,4-DCB, displays π-π stacking interactions and specific dihedral angles between benzene rings, providing insights into molecular interactions and conformation (Dhakal, Parkin, & Lehmler, 2019).

Environmental Degradation Studies

  • Photodechlorination: The degradation of 3,4-DCB in environmental contexts is a key research area. Studies on its photodechlorination in solutions like 2-propanol have been conducted, revealing insights into the transformation of such compounds under light exposure (Nishiwaki, Shinoda, Anda, & Hida, 1982).

Electrochemical Reduction Studies

  • Electrochemical Reduction Mechanisms: Investigations into the electrochemical reduction of dichlorobiphenyls, including 3,4-DCB, have been performed. These studies analyze the regioselective reduction process using quantum chemical calculations, providing crucial insights into the mechanisms of PCB degradation (Muthukrishnan, Boyarskiy, Sangaranarayanan, & Boyarskaya, 2012).

Metabolite Analysis and Toxicological Studies

  • Complex Metabolite Formation: Research on 3,4'-DCB has also delved into the formation of complex metabolites, including novel methoxylated metabolites, in human cell models. These studies are crucial for understanding the potential toxicological impacts of such compounds (Zhang et al., 2020).

Safety And Hazards

3,4’-Dichlorobiphenyl is harmful if swallowed, absorbed through skin, or inhaled . It may cause liver damage and is classified as a possible cancer hazard . It may also cause long-term adverse effects in the aquatic environment .

Future Directions

Research is ongoing to understand the potential developmental neurotoxicity of 3,4’-Dichlorobiphenyl . Further studies are needed to explore the biodegradation of PCBs and the use of PCB-degrading microorganisms for bioremediation .

properties

IUPAC Name

1-chloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDNEKOMKXLSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863067
Record name 3,4'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dichlorobiphenyl

CAS RN

2974-90-5, 33039-81-5
Record name 3,4'-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, ar,ar'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033039815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q041BH8IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
MV McCullar, V Brenner, RH Adams… - Applied and …, 1994 - Am Soc Microbiol
Pseudomonas acidovorans M3GY is a recombinant bacterium with the novel capacity to utilize a biphenyl congener chlorinated on both rings, 3,4′-dichlorobiphenyl (3,4′-DCBP), as …
Number of citations: 87 journals.asm.org
JR Hass, LT Jao, NK Wilson… - Journal of agricultural …, 1977 - ACS Publications
MATERIALS AND METHODS Chemicals. Samples of uniformily uC-labeled 4-chlorobiphenyl and 4, 4/-dichlorobiphenyl as well as un-labeled 4-hydroxy-4'-chlorobiphenyl, 2-, 3-, and 4-…
Number of citations: 26 pubs.acs.org
T Nishiwaki, T Shinoda, K Anda, M Hida - Bulletin of the Chemical …, 1982 - journal.csj.jp
The photodechlorinations of 2,3-dichlorobiphenyl (2,3-DCB) and 3,4-dichlorobiphenyl (3,4-DCB) in 2-propanol gave 3-chlorobiphenyl and 4-chlorobiphenyl respectively. The quantum …
Number of citations: 16 www.journal.csj.jp
MO Ilori, GK Robinson, SA Adebusoye - World Journal of Microbiology …, 2008 - Springer
Achromobacter xylosoxidans strain IR08 was isolated from soil contaminated with electrical transformer fluid by enrichment culture containing Aroclor 1221 as the sole carbon source. …
Number of citations: 16 link.springer.com
I Kamei, R Kogura, R Kondo - Applied microbiology and biotechnology, 2006 - Springer
Degradation experiment of model polychlorinated biphenyl (PCB) compound 4,4′-dichlorobiphenyl (4,4′-DCB) and its metabolites by the white-rot fungus Phanerochaete …
Number of citations: 82 link.springer.com
X Li, S Parkin, MW Duffel, LW Robertson… - … Section E: Structure …, 2010 - scripts.iucr.org
The four independent molecules in the asymmetric unit of the title compound, C14H9Cl5O4S, are related by pseudo-inversion centres. The molecules have Caromatic—O bond lengths …
Number of citations: 1 scripts.iucr.org
G Yang, H Zhuang, H Chen, X Ping - Analytical Methods, 2014 - pubs.rsc.org
A specific polyclonal antibody targeting non-dioxin-like PCB 3,4-dichlorobiphenyl (PCB12) was obtained, and a sensitive indirect competitive enzyme-linked immunosorbent assay (ic-…
Number of citations: 10 pubs.rsc.org
MV Mc Cullar, SC Koh, DD Focht - FEMS microbiology ecology, 2002 - academic.oup.com
Pseudomonas acidovorans strain M3GY is a recombinant bacterium with the novel ability to utilize 3,4′-dichlorobiphenyl (3,4′-DCBP) as a growth substrate. This strain was …
Number of citations: 5 academic.oup.com
X Hu, HJ Lehmler, A Adamcakova-Dodd… - … science & technology, 2013 - ACS Publications
The recent discovery of 3,3′-dichlorobiphenyl (CB11) as a byproduct of pigment manufacturing underscores the urgency to investigate its biological fate. The high level and ubiquity of …
Number of citations: 37 pubs.acs.org
S Safe, D Jones, O Hutzinger - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
4,4′-Dichlorobiphenyl in rabbits gave three major urinary metabolites: 4,4′-dichlorobiphenyl-3-ol, 3,4′-dichlorobiphenyl-4-ol, and 4′-chlorobiphenyl-4-ol. 4,4′-Dibromobiphenyl …
Number of citations: 40 pubs.rsc.org

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